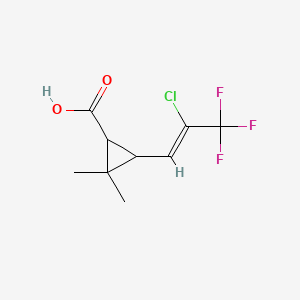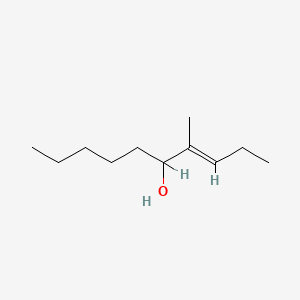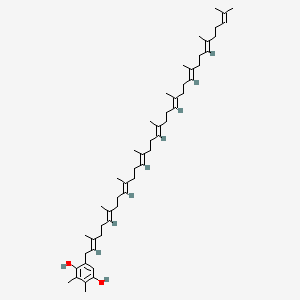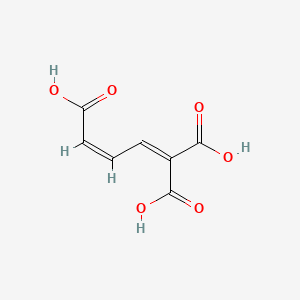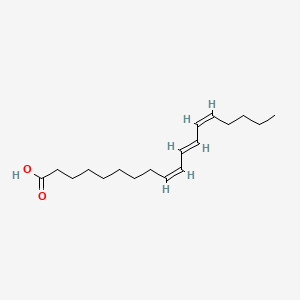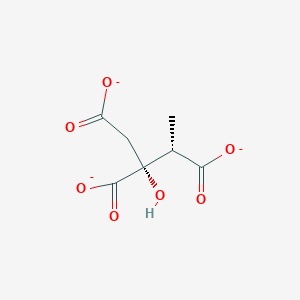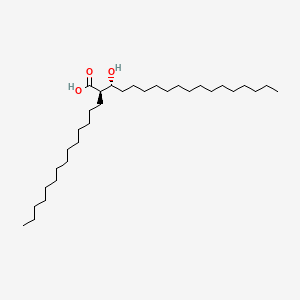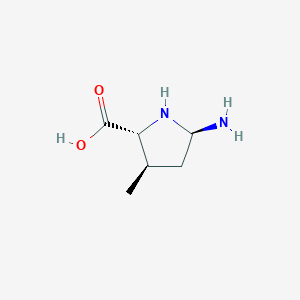
(3R,5R)-5-amino-3-methyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-5-amino-3-methyl-D-proline is an aminopyrrolidine that is D-proline substituted by a amino group at position 5 and a methyl group at position 3. It is a pyrrolidinemonocarboxylic acid, an aminopyrrolidine, a D-proline derivative and a D-alpha-amino acid.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Tetrahydrolipstatin and Tetrahydroesterastin
An approach using hydrolytic kinetic resolution (HKR) and proline catalyzed sequential α-aminoxylation for synthesizing key chiral building blocks, including those related to (3R,5R)-5-amino-3-methyl-D-proline, was described. This process is relevant to the creation of anti-tumor and anti-obesity agents (Tripathi & Kumar, 2012).
Enantioselectivity in GABA Receptor Interaction
Studies on homo-beta-proline, a cyclic analogue of 4-aminobutyric acid (GABA), showed that different enantiomers have distinct binding affinities to GABAA and GABAB receptors, indicating potential applications in neurochemistry (Nielsen, Brehm, & Krogsgaard‐Larsen, 1990).
Protein Prosthesis and Enzyme Activity
Research involving proline and its analogues focuses on their role in protein folding, structures, and activities. Proline analogues have been used as mimics for proline residues with specific peptide bond conformations, influencing enzyme activities (Tam et al., 2007).
Biological Applications
Role in Neurotransmitter-Gated Ion Channels
Proline and its analogues, like (3R,5R)-5-amino-3-methyl-D-proline, play a critical role in neurotransmitter-gated ion channels. Research on 5-HT3 receptors indicated that a specific proline residue is crucial for the gating mechanism of these channels (Lummis et al., 2005).
Stress Tolerance in Plants
Proline accumulation in plants is associated with environmental stress responses, such as high temperatures. Its accumulation can promote plant growth and flowering under stressful conditions, suggesting potential agricultural applications (Kishor et al., 2022).
Biological Synthesis of Antibiotics
Proline analogues are involved in the biosynthesis of carbapenem beta-lactam antibiotics. Research has shown that L-proline derivatives are important in the stereochemical pathway of carbapenem biosynthesis (Stapon et al., 2003).
Propriétés
Nom du produit |
(3R,5R)-5-amino-3-methyl-D-proline |
|---|---|
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2R,3R,5R)-5-amino-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c1-3-2-4(7)8-5(3)6(9)10/h3-5,8H,2,7H2,1H3,(H,9,10)/t3-,4-,5-/m1/s1 |
Clé InChI |
ZELPFFKOULVLMW-UOWFLXDJSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](N[C@H]1C(=O)O)N |
SMILES |
CC1CC(NC1C(=O)O)N |
SMILES canonique |
CC1CC(NC1C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



